molecular formula C7H7N3O2S B6614634 6-methanesulfonylimidazo[1,2-a]pyrimidine CAS No. 2825012-02-8

6-methanesulfonylimidazo[1,2-a]pyrimidine

Cat. No. B6614634
CAS RN: 2825012-02-8
M. Wt: 197.22 g/mol
InChI Key: MKTMXQPYFQMELH-UHFFFAOYSA-N
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Description

6-Methanesulfonylimidazo[1,2-a]pyrimidine (6-MIP) is a heterocyclic compound belonging to the imidazopyrimidine family. It is a structural analogue of methotrexate, an immunosuppressant that is commonly used in the treatment of autoimmune diseases. 6-MIP has been studied extensively in recent years due to its potential use as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

6-methanesulfonylimidazo[1,2-a]pyrimidine has been studied extensively in recent years due to its potential use as a therapeutic agent in the treatment of various diseases. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays an important role in inflammation and pain. 6-methanesulfonylimidazo[1,2-a]pyrimidine has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. In addition, 6-methanesulfonylimidazo[1,2-a]pyrimidine has been studied for its potential use in the treatment of diabetes, as it has been found to reduce glucose production in the liver.

Mechanism of Action

6-methanesulfonylimidazo[1,2-a]pyrimidine acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays an important role in inflammation and pain. It binds to COX-2, preventing it from catalyzing the production of prostaglandins, which are molecules involved in inflammation and pain. 6-methanesulfonylimidazo[1,2-a]pyrimidine also binds to other enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX).
Biochemical and Physiological Effects
6-methanesulfonylimidazo[1,2-a]pyrimidine has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation in animal models, as well as reduce pain and fever. In addition, 6-methanesulfonylimidazo[1,2-a]pyrimidine has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methanesulfonylimidazo[1,2-a]pyrimidine in lab experiments is that it is relatively easy to synthesize. The two-step synthesis process is relatively simple and can be easily carried out in a laboratory setting. In addition, 6-methanesulfonylimidazo[1,2-a]pyrimidine is relatively stable and can be stored for long periods of time.
However, there are some limitations to using 6-methanesulfonylimidazo[1,2-a]pyrimidine in lab experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, 6-methanesulfonylimidazo[1,2-a]pyrimidine is not very stable in the presence of light, so it must be stored in a dark place.

Future Directions

There are a number of potential future directions for 6-methanesulfonylimidazo[1,2-a]pyrimidine research. One potential direction is to further investigate its use as an anti-inflammatory agent. This could include studying its effects on other inflammatory pathways, as well as its potential use in the treatment of other inflammatory diseases.
Another potential direction is to further investigate its use as an anticancer agent. This could include studying its effects on different types of cancer cells, as well as its potential use in combination with other drugs.
In addition, 6-methanesulfonylimidazo[1,2-a]pyrimidine could be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. This could include studying its effects on glucose production and lipid metabolism, as well as its potential use in combination with other drugs.
Finally, 6-methanesulfonylimidazo[1,2-a]pyrimidine could also be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. This could include studying its effects on neurotransmitter production and receptor binding, as well as its potential use in combination with other drugs.

Synthesis Methods

6-methanesulfonylimidazo[1,2-a]pyrimidine can be synthesized through a two-step process. The first step involves the reaction of 4-methanesulfonylbenzaldehyde with urea or thiourea to form 4-methanesulfonylimidazo[1,2-a]pyrimidine. The second step involves the oxidation of the 4-methanesulfonylimidazo[1,2-a]pyrimidine with hydrogen peroxide to form 6-methanesulfonylimidazo[1,2-a]pyrimidine.

properties

IUPAC Name

6-methylsulfonylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)6-4-9-7-8-2-3-10(7)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTMXQPYFQMELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN2C=CN=C2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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